2',3'-Dideoxy-3'-fluorouridine
CAS No.: 207128-22-1
Cat. No.: VC13331582
Molecular Formula: C9H11FN2O4
Molecular Weight: 230.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 207128-22-1 |
---|---|
Molecular Formula | C9H11FN2O4 |
Molecular Weight | 230.19 g/mol |
IUPAC Name | 1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1 |
Standard InChI Key | BKIUEHLYJFLWPK-SHYZEUOFSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)F |
SMILES | C1C(C(OC1N2C=CC(=O)NC2=O)CO)F |
Canonical SMILES | C1C(C(OC1N2C=CC(=O)NC2=O)CO)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
2',3'-Dideoxy-3'-fluorouridine belongs to the class of dideoxynucleosides, characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose moiety. The fluorine atom at the 3' position introduces steric and electronic perturbations that influence both conformation and biological activity . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a North (C3'-endo) sugar pucker, a conformation associated with enhanced binding to viral polymerases . The compound’s exact mass is 230.070282 Da, with a polar surface area (PSA) of 84.32 Ų and a calculated partition coefficient (LogP) of -1.11, indicating moderate hydrophilicity .
Physicochemical Characteristics
The compound exhibits a density of and a melting point range of 184–188°C . Storage at -20°C is recommended to ensure stability, as decomposition risks increase under prolonged exposure to ambient conditions . Spectroscopic data, including NMR chemical shifts at -185 ppm, corroborate the integrity of the fluorinated sugar moiety .
Table 1: Key Physicochemical Properties of 2',3'-Dideoxy-3'-fluorouridine
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.19 g/mol |
Density | |
Melting Point | 184–188°C |
LogP | -1.11 |
Polar Surface Area | 84.32 Ų |
Synthesis and Mechanistic Insights
Synthetic Strategies
The synthesis of 2',3'-dideoxy-3'-fluorouridine employs a regioselective fluorination approach using Deoxo-Fluor () as the fluorinating agent . Starting from a protected uridine derivative, the reaction proceeds via a neighboring-group participation mechanism, yielding retention of stereochemistry at C2' and inversion at C3' . This pathway diverges from classical or mechanisms, instead involving transient oxonium ion intermediates stabilized by adjacent fluorine atoms . The final product is obtained in 53% yield after chromatographic purification, with spectroscopic validation ensuring structural fidelity .
Mechanism of Action
As a purine nucleoside analog, 2',3'-dideoxy-3'-fluorouridine incorporates into nascent DNA strands during replication, terminating elongation due to the absence of 3'-hydroxyl groups . This chain-termination effect is particularly pronounced in viral reverse transcriptases, which exhibit higher affinity for fluorinated analogs compared to human polymerases . Additionally, the compound induces apoptosis in malignant lymphocytes by disrupting mitochondrial membrane potential and activating caspase-3 pathways .
Pharmacological Applications
Antiviral Activity
In vitro studies against HIV-1 demonstrate potent antiviral activity, with an average of 1.8 µM for clinical isolates . This efficacy surpasses first-generation agents like zidovudine (AZT; ) in drug-resistant strains, attributed to the fluorine atom’s ability to mitigate enzymatic recognition . Comparative data highlight its selectivity index (SI) of >500, reflecting minimal cytotoxicity in human peripheral blood lymphocytes .
Table 2: Comparative Antiviral Activity of Nucleoside Analogs
Compound | Selectivity Index (SI) | |
---|---|---|
2',3'-Dideoxy-3'-fluorouridine | 1.8 | >500 |
AZT | 0.23 | 350 |
ddI | 0.49 | 200 |
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